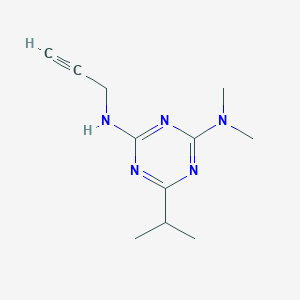

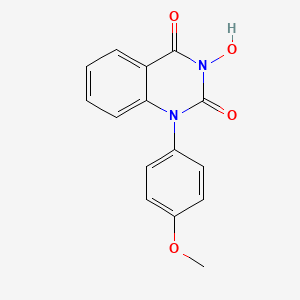

2-N,2-N-二甲基-6-丙-2-基-4-N-丙-2-炔基-1,3,5-三嗪-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine" is a derivative of the 1,3,5-triazine family, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms that can participate in various chemical reactions and bonding interactions. The specific substituents on the triazine ring can greatly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be achieved through various methods. For instance, the Cu(II)-catalyzed C(sp3)-H activation of N,N-dimethylethanolamine with amidines leads to the formation of 1,2-dihydro-1,3,5-triazines with up to 81% yields . Another method involves the reaction of N-triazolide imidates with 1,2,4-triazole-3,5-diamine to produce 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones, with the structure confirmed by X-ray crystallography . Additionally, microwave-assisted one-pot synthesis methods have been developed for the efficient production of triazine derivatives, such as the synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines and 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of triazine derivatives can be studied using various techniques. For example, the molecular structure, vibrational spectra, and HOMO-LUMO analysis of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine were investigated using FT-IR, FT-Raman, and density functional theory (DFT) calculations . These studies provide insights into the electronic properties and stability of the molecule, which are crucial for understanding its reactivity and potential applications.

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, the reaction of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine with secondary amines can lead to the formation of 2,4-diamino-s-triazines . The ability to selectively synthesize triazine derivatives with different substituents opens up possibilities for creating compounds with tailored properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The self-assembly in solvates of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine and its molecular adducts with aliphatic dicarboxylic acids have been studied, revealing the importance of hydrogen bonding and other non-covalent interactions in the formation of supramolecular structures . These interactions can affect the solubility, melting point, and other physical properties of the compound. Additionally, the synthesis and crystal structure of various triazine derivatives have been reported, providing detailed information about their molecular geometry and electronic configuration .

科学研究应用

氢键复合物

二氨基三嗪,包括类似于2-N,2-N-二甲基-6-丙-2-基-4-N-丙-2-炔基-1,3,5-三嗪-2,4-二胺的衍生物,因其形成氢键复合物的能力而被研究。研究表明,二氨基三嗪的酰化由于构象偏好和静电相互作用,可以显著影响其与其他分子的复合物的缔合常数。这些性质对于理解化学和生物系统中的分子识别和自组装过程至关重要 (Beijer 等,1996)。

螯合和金属超分子结构形成

另一项研究探索了二氨基三嗪衍生物作为联吡啶的替代物,旨在螯合 Ag(I) 等金属并为工程氢键晶体创建金属超分子结构。这些化合物通过参与可预测的氢键和配位相互作用的能力,为设计用于晶体工程和潜在用于催化和材料科学应用的新材料提供了见解 (Duong 等,2011)。

包封和药物递送

关于脂溶性衍生物在涉及二氨基三嗪组分的亲水性金属笼中的包封的研究表明在药物递送系统中的潜在应用。这些研究展示了如何使用二氨基三嗪创建主体-客体系统以控制递送生物活性化合物,突出了它们在制药科学中的作用 (Mattsson 等,2010)。

分子结构和立体化学

二氨基三嗪衍生物的分子结构和立体化学已被广泛研究,为其化学行为和与生物靶标的相互作用提供了宝贵的见解。此信息对于设计具有特定生物活性的新化合物至关重要,例如针对疾病通路中涉及的酶或受体的抑制剂 (Camerman 等,1978)。

属性

IUPAC Name |

2-N,2-N-dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-6-7-12-10-13-9(8(2)3)14-11(15-10)16(4)5/h1,8H,7H2,2-5H3,(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVMJPWKXGPAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)N(C)C)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)

![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)

![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)

![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)

![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)